2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide
Brand Name: Vulcanchem
CAS No.: 1805513-09-0
VCID: VC4337489
InChI: InChI=1S/C9H4Br2F6/c10-3-4-1-6(9(15,16)17)7(11)2-5(4)8(12,13)14/h1-2H,3H2
SMILES: C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CBr
Molecular Formula: C9H4Br2F6
Molecular Weight: 385.929

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide

CAS No.: 1805513-09-0

Cat. No.: VC4337489

Molecular Formula: C9H4Br2F6

Molecular Weight: 385.929

* For research use only. Not for human or veterinary use.

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide - 1805513-09-0

Specification

CAS No. 1805513-09-0
Molecular Formula C9H4Br2F6
Molecular Weight 385.929
IUPAC Name 1-bromo-4-(bromomethyl)-2,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H4Br2F6/c10-3-4-1-6(9(15,16)17)7(11)2-5(4)8(12,13)14/h1-2H,3H2
Standard InChI Key VFTOPCAGVKAKBV-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CBr

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions, a bromine atom at the 4-position, and a bromomethyl (-CH₂Br) group at the 1-position (benzyl position). This arrangement creates a highly polarized electron-deficient aromatic system, which influences its reactivity in nucleophilic and electrophilic substitutions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₄Br₂F₆
Molecular Weight385.93 g/mol
DensityNot reported-
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLow in polar solvents
StabilitySensitive to moisture and light

The absence of reported melting/boiling points in the literature suggests challenges in purification or decomposition upon heating, common in polyhalogenated aromatics .

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 2,5-bis(trifluoromethyl)-4-bromobenzyl bromide typically involves multi-step halogenation and functionalization processes:

  • Friedel-Crafts Trifluoromethylation: Introduction of trifluoromethyl groups via electrophilic substitution using CF₃-containing reagents like trifluoromethyl copper complexes.

  • Bromination: Sequential bromination at the 4-position using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

  • Benzyl Bromide Formation: Conversion of a methyl group to bromomethyl using PBr₃ or HBr/H₂O₂ .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
TrifluoromethylationCF₃Cu, CuI, DMF, 80°C60-70%>90%
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C85%95%
Benzyl BromidationPBr₃, reflux, 12h75%97%

Commercial suppliers such as MolCore BioPharmatech and Apollo Scientific offer the compound with purities ≥95%, validated by HPLC and NMR .

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

The compound serves as a precursor to trifluoromethylated active pharmaceutical ingredients (APIs). Its derivatives are explored as kinase inhibitors and antiviral agents due to the metabolic stability imparted by CF₃ groups .

Fluorinated Polymers

Incorporation into polymers enhances thermal stability and chemical resistance. For example, copolymerization with tetrafluoroethylene yields materials for high-performance coatings.

ParameterValue
Flash PointNot determined
LD50 (Oral, Rat)Not available
Protective EquipmentGloves, goggles, fume hood

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure derivatives for chiral drug synthesis.

  • Environmental Impact Studies: Assessing biodegradation and bioaccumulation potential due to PFAS-like properties.

  • Advanced Material Applications: Exploring use in organic electronics and battery electrolytes .

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